molecular formula C14H12O2 B1309450 4-(4-Methylphenoxy)benzaldehyde CAS No. 61343-83-7

4-(4-Methylphenoxy)benzaldehyde

Cat. No.: B1309450
CAS No.: 61343-83-7
M. Wt: 212.24 g/mol
InChI Key: CKNIKWIWRIHFSJ-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O2. It is characterized by a benzaldehyde group attached to a benzene ring, which is further substituted with a methylphenoxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)benzaldehyde typically involves the reaction of p-cresol with p-chlorobenzaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions. The process involves the formation of an ether linkage between the phenol and the benzaldehyde .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-(4-Methylphenoxy)benzoic acid.

    Reduction: 4-(4-Methylphenoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Key Intermediate :
4-(4-Methylphenoxy)benzaldehyde is widely recognized as a crucial intermediate in organic synthesis. It facilitates the creation of more complex organic molecules, making it essential for chemists engaged in developing new pharmaceuticals and agrochemicals .

Synthetic Routes :
The compound is synthesized through reactions involving p-cresol and p-chlorobenzaldehyde, typically using sodium hydride as a base in dimethylformamide (DMF) under controlled conditions. This method ensures high yields and purity, which are critical for further applications in synthesis .

Biological Research

Enzyme Studies :
This compound is employed in biological research to study enzyme-catalyzed reactions and serves as a probe in biochemical assays. Its interactions with various biological systems can provide insights into metabolic pathways and enzyme functions .

Therapeutic Potential :
Research has also explored its potential therapeutic properties, particularly in the development of new drugs aimed at treating various diseases. The structural attributes of this compound may contribute to its biological activity, making it a candidate for further pharmacological studies .

Medicinal Chemistry

Drug Development :
In medicinal chemistry, this compound is investigated as a building block for synthesizing novel therapeutic agents. Its derivatives may exhibit significant biological activities that could lead to the development of new pharmaceuticals .

Industrial Applications

Agrochemicals and Dyes :
The compound is utilized in the production of agrochemicals and dyes due to its aromatic properties. These applications benefit from its ability to enhance the sensory attributes of consumer products .

Flavor and Fragrance Industry :
Its aromatic characteristics make it valuable in formulating fragrances and flavorings, contributing to the sensory experience of various consumer products .

Polymer Chemistry

This compound finds applications in polymer chemistry, where it is used to produce specialty polymers with tailored properties suitable for coatings and adhesives. This versatility allows manufacturers to create materials that meet specific performance criteria .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids in ensuring accuracy during the detection and quantification of similar compounds across various samples, thus playing a vital role in quality control processes .

Case Studies and Research Findings

A variety of studies have highlighted the diverse applications of this compound:

  • Synthesis of Novel Compounds : Research has demonstrated its effectiveness as an intermediate in synthesizing substituted phenyl dihydrouracil compounds, which have potential applications as ligands in targeted protein degradation therapies .
  • Biological Activity Assessment : Investigations into its biological activity have shown promising results regarding its interaction with cellular systems, indicating potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)benzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the context. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, affecting their function. The pathways involved often include redox reactions and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)benzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

    4-(4-Fluorophenoxy)benzaldehyde: Contains a fluorine atom instead of a methyl group.

    4-(4-Chlorophenoxy)benzaldehyde: Contains a chlorine atom instead of a methyl group.

Uniqueness

4-(4-Methylphenoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the methyl group influences its electron density and steric effects, making it different from its analogs with other substituents .

Biological Activity

4-(4-Methylphenoxy)benzaldehyde, also known as 4-(p-Tolyloxy)benzaldehyde, is an aromatic compound with the chemical formula C15H14O2 and CAS number 61343-83-7. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

The structure of this compound consists of a benzaldehyde group attached to a phenoxy group that has a methyl substituent. The molecular structure can be represented as follows:

C6H4(OC6H4CH=O)(CH3)\text{C}_6\text{H}_4(\text{O}\text{C}_6\text{H}_4\text{CH}=\text{O})(\text{CH}_3)

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis.
  • Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways.

Antimicrobial Activity

Recent investigations have focused on the antimicrobial efficacy of this compound against bacterial and fungal strains. A study published in Molecules indicated that related phenoxy compounds showed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, highlighting their potential as antiseptic agents.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
64Escherichia coli
16Candida albicans

Anticancer Properties

Research has also explored the anticancer properties of this compound. A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

Case Study: MCF-7 Cell Line

In vitro experiments revealed that treatment with 10 µM of this compound resulted in:

  • Cell viability reduction : Approximately 50% after 48 hours.
  • Apoptosis induction : Increased levels of cleaved caspase-3 and PARP were observed, confirming apoptotic activity.

Anti-inflammatory Mechanisms

The anti-inflammatory potential of this compound has been investigated in cellular models. It was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound might serve as a therapeutic agent in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Methylphenoxy)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via Knoevenagel condensation between 4-hydroxybenzaldehyde derivatives and methylphenoxy precursors. For example, substituting benzaldehydes with phenoxy groups often involves refluxing in ethanol with a catalytic acid (e.g., glacial acetic acid) and a base (e.g., piperidine) to drive the reaction . Optimization includes:

  • Catalyst selection : Piperidine enhances nucleophilic attack in Knoevenagel reactions .
  • Solvent choice : Absolute ethanol is preferred for solubility and reaction homogeneity .
  • Purification : Post-reaction, solvent evaporation under reduced pressure followed by recrystallization (e.g., ethanol-water mixtures) improves yield and purity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the aldehyde proton peak at δ 9.8–10.2 ppm and aromatic protons in δ 6.8–7.8 ppm. Methoxy or methylphenoxy groups appear as singlets (δ 3.8–4.0 ppm) .
    • ¹³C NMR : The aldehyde carbon resonates at δ 190–192 ppm, while aromatic carbons adjacent to oxygen appear at δ 150–160 ppm .
  • IR Spectroscopy : Strong C=O stretch (1680–1700 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) confirm aldehyde and aryl groups .
  • X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between aromatic rings ~78°) and hydrogen bonding patterns critical for structural validation .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

Methodological Answer:

  • HPLC-UV : Use derivatization agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to enhance detection sensitivity. Validate methods via linearity (R² >0.99) and precision tests (RSD <2%) .
  • GC-MS : Monitor molecular ion peaks (e.g., m/z 350 for phenacyloxy derivatives) and compare retention times with standards .
  • Melting Point Analysis : Sharp melting ranges (e.g., 108°C for bromophenoxy derivatives) indicate purity .

Advanced Research Questions

Q. What strategies are employed to functionalize this compound for use in macrocyclic compound synthesis?

Methodological Answer: Functionalization often involves condensation with polyamines (e.g., ethylenediamine) to form Schiff bases, which cyclize into macrocycles:

  • Reaction Design : Use stoichiometric control (e.g., 1:1 aldehyde-to-amine ratio) and templating agents (e.g., metal ions) to favor [2+2] or [2+3] macrocycles .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Characterization : Confirm macrocycle formation via MALDI-TOF MS and cyclic voltammetry to assess redox properties .

Q. How does this compound perform in kinetic studies of asymmetric synthesis, and what catalytic systems enhance its reactivity?

Methodological Answer:

  • Catalytic Systems : Chiral catalysts like BINOL-derived phosphoric acids induce enantioselectivity in aldol reactions. For example, 4-(Trifluoromethyl)benzaldehyde derivatives achieve >90% ee under optimized conditions .
  • Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor aldehyde consumption rates. Apparent rate constants (kobs) correlate with catalyst loading and solvent polarity .

Q. What experimental approaches are used to evaluate the biological activity of this compound derivatives, particularly in antimicrobial or anticancer research?

Methodological Answer:

  • Antimicrobial Assays :
    • Zone of Inhibition : Test derivatives (1250–10,000 ppm) against Staphylococcus aureus or E. coli using agar diffusion. Compare inhibition zones to tetracycline controls .
    • MIC Determination : Use broth microdilution to quantify minimum inhibitory concentrations .
  • Anticancer Screening :
    • Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., HeLa) with IC50 values calculated via dose-response curves .
    • Mechanistic Studies : Flow cytometry identifies apoptosis induction (Annexin V/PI staining) .

Properties

IUPAC Name

4-(4-methylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNIKWIWRIHFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406272
Record name 4-(4-Methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61343-83-7
Record name 4-(4-Methylphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61343-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methylphenoxy)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylphenoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 4-methylphenol (4.52 g, 40.29 mmol), 4-fluoro-benzaldehyde (5.00 g, 40.29 mmol) and potassium carbonate (6.70 g, 48.35 mmol) in dimethylacetamide (40 mL) was refluxed for 12 h and cooled to room temperature. Water was added and the reaction mixture was extracted with ethyl acetate. The organic extract was washed with brine, dried over sodium sulfate, filtered and concentrated to afford an oil which was chromatographed on silica gel (15% ethyl acetate/hexane) to afford 4-(4'-methylphenoxy)benzaldehyde.
Quantity
4.52 g
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5 g
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6.7 g
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In an argon atmosphere, 4-fluorobenzaldehyde (0.53 mL, 5.0 mmol) and p-cresol (648 mg, 6.0 mmol) were dissolved in dimethylacetamide (8 mL), and to the solution were added potassium carbonate (828 mg, 6.0 mmol) and cupric oxide (95 mg, 0.50 mmol) and the mixture was heated under reflux for 1.5 hours. The reaction solution was cooled down to room temperature, and water was added, and then the mixture was extracted with ethyl acetate. The organic layer was washed with a 0.5 N aqueous sodium hydroxide solution, water and brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (6:1 hexane/ethyl acetate) to obtain 4-(4methylphenoxy)benzaldehyde (697 mg, 66%).
Quantity
0.53 mL
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reactant
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648 mg
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8 mL
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828 mg
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cupric oxide
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95 mg
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-fluorobenzaldehyde (24.1 g) and p-cresol (21 g) in N,N-dimethylformamide (400 ml) was added powdered potassium carbonate (26.8 g) and the reaction mixture was stirred at 150° C. for 7.5 hours. After cooling, the reaction mixture was poured into ice water (1.4 kg). The mixture was extracted with ethyl acetate (1 l), washed with water (1 l×3), brine (1 l), dried over anhydrous magnesium sulfate and concentrated in vacuo to give 4-(4-methylphenoxy)benzaldehyde (40.7 g) as a light yellow oil.
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24.1 g
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21 g
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26.8 g
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400 mL
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ice water
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1.4 kg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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